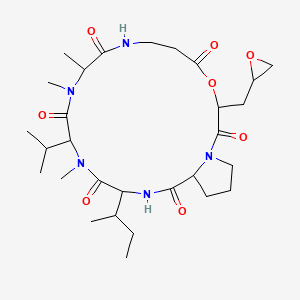
Destruxin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Destruxin E, also known as this compound, is a useful research compound. Its molecular formula is C29H47N5O8 and its molecular weight is 593.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal Properties
Destruxin E exhibits potent insecticidal activity against a range of pests, particularly within the order Lepidoptera. Research indicates that it disrupts cellular processes in insect immune cells, leading to increased susceptibility to fungal infections.
- Mechanism of Action : this compound affects the calcium balance within insect hemocytes, resulting in morphological changes that impair their immune function. This disruption enhances the efficacy of fungal pathogens like Metarhizium anisopliae in controlling pest populations .
| Insect Species | Effect of this compound | Study Reference |
|---|---|---|
| Galleria mellonella | Increased hemocyte disturbance | |
| Spodoptera litura | Induced oxidative stress | |
| Various Lepidoptera | Enhanced susceptibility to fungi |
Antitumor Activity
This compound has shown promising results in inhibiting the growth of certain cancer cell lines. Studies have demonstrated its ability to reduce cyclin D1 levels, which is crucial for cell cycle progression.
- Cell Lines Tested : Research has focused on various human cancer cell lines, revealing that this compound can inhibit anchorage-independent growth, a hallmark of cancerous cells .
| Cancer Cell Line | Inhibition Rate (%) | Study Reference |
|---|---|---|
| v-Ki-ras-expressed REF | Significant inhibition observed | |
| Other unspecified lines | Varying degrees of cytotoxicity |
Immunosuppressive Effects
This compound has been identified as an immune-inhibitory agent. It can modulate immune responses in both insects and mammals, potentially offering therapeutic avenues for conditions requiring immunosuppression.
- Research Findings : Studies indicate that this compound can interfere with the immune response by altering hemocyte function and promoting fungal virulence through immune evasion mechanisms .
Biotechnological Applications
The production of this compound can be enhanced through specific cultivation techniques. For instance, the addition of antioxidants during fermentation significantly boosts its yield.
- Cultivation Techniques : Controlled pH and the use of menadione have been shown to substantially increase this compound production in bioreactors .
| Cultivation Condition | This compound Yield (mg/L) | Study Reference |
|---|---|---|
| Control | 90.2 | |
| Menadione addition | 220.4 | |
| pH controlled at 4.0 | 454.6 |
Phytotoxic Activity
This compound exhibits phytotoxic properties that can affect plant growth and development. This characteristic is being explored for potential applications in agricultural pest management.
Eigenschaften
Molekularformel |
C29H47N5O8 |
|---|---|
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37) |
InChI-Schlüssel |
NIAYGGCQOYIHAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Synonyme |
cyclo(N-methyl-L-alanyl-beta-alanyl-4,5-anhydro-3-deoxy-D-erythro-pentonoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl) destruxin DE destruxin E E-destruxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















